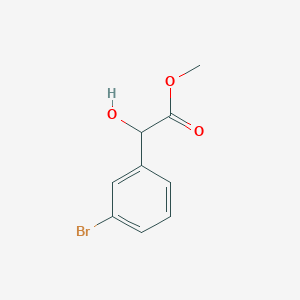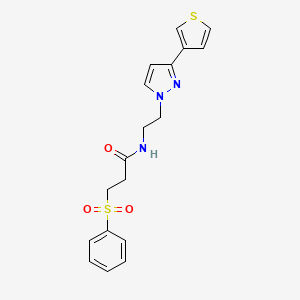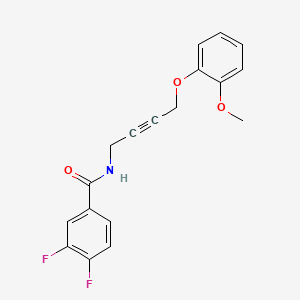
Methyl 2-(3-bromophenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(3-bromophenyl)-2-hydroxyacetate” is a chemical compound. It is used as a reagent to synthesize the methyl ester derivative of ®-Flurbiprofen . ®-Flurbiprofen is a nonsteroidal anti-inflammatory drug that exists as a racemate and also has potential application as a treatment for patients with Alzheimer’s Disease .
Scientific Research Applications
Crystal Structure and Synthesis
- Methyl 2-(3-bromophenyl)-2-hydroxyacetate has been a subject of interest in crystallography and synthesis. For instance, Lee et al. (2017) elucidated the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, highlighting its relevance in the field of crystallography and chemical synthesis (Lee, Ryu, & Lee, 2017).
Derivative Compounds and Biological Activity
- Zhao et al. (2004) and another study by the same authors in the same year investigated various bromophenol derivatives from the red alga Rhodomela confervoides. They discovered new bromophenol derivatives and tested them for activity against human cancer cell lines and microorganisms. These studies indicate the potential biological activities of these compounds and their derivatives (Zhao et al., 2004a), (Zhao et al., 2004b).
Polymerization and Material Science
- The compound's relevance in material science, particularly in polymerization, is evident in the work of Moszner et al. (2003). They discussed the polymerization of cyclic monomers, showcasing the compound's utility in creating materials with specific properties (Moszner et al., 2003).
Antioxidant Activity
- The antioxidant properties of bromophenol derivatives, which are structurally related to Methyl 2-(3-bromophenyl)-2-hydroxyacetate, were explored by Olsen et al. (2013) and Li et al. (2011, 2012). These studies emphasize the compound's potential in contributing to antioxidant activities, with implications for food and pharmaceutical industries (Olsen et al., 2013), (Li, Li, Gloer, & Wang, 2011), (Li, Li, Gloer, & Wang, 2012).
Safety and Hazards
The safety data sheet for a similar compound, “methyl 2-(3-bromophenyl)propanoate”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and ensuring adequate ventilation are advised .
Future Directions
“Methyl 2-(3-bromophenyl)-2-hydroxyacetate” could potentially be explored as an anticancer agent and in the development of new drugs for inflammatory diseases. The synthesis of similar compounds, such as borinic acids, is an active area of research, with recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs .
Mechanism of Action
Target of Action
Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a chemical compound that primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of Methyl 2-(3-bromophenyl)-2-hydroxyacetate in this reaction originates from its relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of Methyl 2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(3-bromophenyl)-2-hydroxyacetate are primarily related to the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
Its success in the sm cross-coupling reaction suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties likely contribute to its bioavailability and efficacy in the reaction .
Result of Action
The result of the action of Methyl 2-(3-bromophenyl)-2-hydroxyacetate is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds, contributing to various applications in organic chemistry .
Action Environment
The action environment can influence the efficacy and stability of Methyl 2-(3-bromophenyl)-2-hydroxyacetate. Its success in the SM cross-coupling reaction is attributed to its exceptionally mild and functional group tolerant reaction conditions . .
properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXNJIDHSYRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541775.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)
![Tert-butyl 7-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2541778.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541780.png)

![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)
![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)

![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)